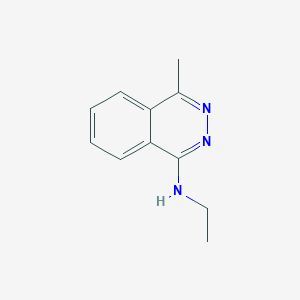

N-ethyl-4-methylphthalazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-3-12-11-10-7-5-4-6-9(10)8(2)13-14-11/h4-7H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPOAWCOWJDEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of N Ethyl 4 Methylphthalazin 1 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phthalazine (B143731) derivatives, these methods have been used to explore electronic structure, predict reaction outcomes, and simulate molecular motion.

Density Functional Theory (DFT) is a common method used to investigate the electronic properties of phthalazine derivatives. Such analyses typically involve calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Studies on related heterocyclic systems provide a framework for the expected electronic properties of N-ethyl-4-methylphthalazin-1-amine. For instance, quantum chemical calculations on various phthalazine derivatives have been performed to determine their electronic structures. osti.gov These calculations help in understanding how substituents on the phthalazine core influence the electron distribution and orbital energies.

Table 1: Representative Electronic Properties Calculated for Phthalazine Analogs

| Parameter | Description | Typical Calculated Values for Analogs |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Varies based on substituents and computational method. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Varies based on substituents and computational method. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. | Varies; smaller gaps often correlate with potential bioactivity. |

Theoretical calculations on phthalazine derivatives have shown that properties such as the dipole moment, polarizability, and hyperpolarizability are key to understanding their behavior, with results from DFT calculations often showing good agreement with experimental data. osti.gov

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and the energy changes involved. For this compound and its analogs, this includes modeling their synthesis. The synthesis of 1-aminophthalazine derivatives often involves the nucleophilic displacement of a halogen group from a precursor like 1-chlorophthalazine. sciforum.net

Theoretical models can be used to:

Map the Reaction Coordinate: By calculating the energy of the system as the reactants transform into products, a potential energy surface can be mapped. This helps identify transition states—the highest energy points along the reaction pathway.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational methods can provide quantitative estimates of these barriers.

For example, the synthesis of N-substituted phthalazines often involves steps like N-alkylation or reactions with amines. nih.govrsc.org Quantum chemical calculations could model the reaction of 1-chloro-4-methylphthalazine (B15039) with ethylamine (B1201723) to predict the energetics of forming this compound, confirming the feasibility of the reaction pathway.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design and materials science, MD simulations are crucial for understanding how a molecule like this compound behaves in a biological environment, such as when interacting with a protein target.

For numerous phthalazine derivatives investigated as enzyme inhibitors, MD simulations have been performed to assess the stability of the ligand-target complex predicted by molecular docking. rsc.orgnih.gov These simulations typically run for tens to hundreds of nanoseconds, tracking the positions and interactions of all atoms in the system. Key findings from such simulations on phthalazine analogs include:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the predicted pose.

Interaction Persistence: MD simulations can confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over time.

Conformational Changes: The simulation can reveal subtle changes in the conformation of both the ligand and the protein upon binding, providing a more dynamic and realistic picture of the interaction.

Studies on phthalazine derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have used MD simulations to validate the docking results and confirm the stability of the predicted binding modes. rsc.orgnih.gov

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a cornerstone of modern drug discovery and is widely applied to phthalazine derivatives to predict how they might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. Phthalazine derivatives have been widely studied as inhibitors of various protein kinases, with VEGFR-2 being a prominent target. ajchem-b.comrsc.orgresearchgate.net

Docking studies on phthalazine analogs have successfully predicted their interactions with the ATP-binding site of VEGFR-2. These studies reveal that the phthalazine core often acts as a scaffold, positioning various substituents to make specific contacts with amino acid residues in the binding pocket.

Table 2: Predicted Interactions of Phthalazine Analogs with the VEGFR-2 Active Site

| Phthalazine Analog Class | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Biarylureas | Glu885, Asp1046, Cys919 | Hydrogen Bonding | Not specified nih.gov |

| 1-Piperazinylphthalazines | Asp1046, Cys1045, Glu885, Lys868 | Hydrogen Bonding, Pi-Anion/Cation | Rerank Scores: -115.0 to -134.7 ajchem-b.com |

These studies consistently show that phthalazine derivatives can form crucial hydrogen bonds with residues like Glu885 and Asp1046 in the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov Hydrophobic interactions with other residues further stabilize the binding. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds in its ethyl group, multiple conformations are possible.

Computational methods can systematically explore the conformational space to identify the most stable structures. This information is critical for docking studies, as the molecule must adopt a specific conformation to fit optimally into a protein's binding site. The binding mode describes this final orientation and the network of interactions that stabilize it.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are pivotal computational methodologies in modern drug discovery, enabling the prediction of biological activities and the identification of key structural attributes of chemical compounds. These approaches are particularly valuable in optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For this compound and its analogs, these methodologies provide a framework for understanding how structural modifications influence their biological response.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and its analogs involves establishing a mathematical relationship between the chemical structures of a series of compounds and their corresponding biological activities. This process relies on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

In studies of phthalazine derivatives, various QSAR models have been developed to predict their activity against different biological targets. For instance, 3D-QSAR models have been successfully employed to correlate the structural features of phthalazine derivatives with their inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dntb.gov.ua These models often utilize fields such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive model. A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (Q²), which indicate the model's predictive power. dntb.gov.uanih.gov

For a series of phthalazinone compounds targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a QSAR model was developed using a genetic algorithm for descriptor selection and multiple linear regression (MLR) for model building. longdom.org The resulting models demonstrated good predictive ability, which is crucial for the virtual screening of new, potentially more potent inhibitors. longdom.org The acceptability of a QSAR model's predictive power is often judged by an external prediction metric (R²pred) greater than 0.6.

The table below illustrates a hypothetical set of phthalazine analogs and their observed versus predicted biological activities based on a developed QSAR model.

| Compound ID | Structure | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | This compound | 5.2 | 5.5 |

| Analog 2 | 4-methylphthalazin-1-amine (B503153) | 8.1 | 7.9 |

| Analog 3 | N-propyl-4-methylphthalazin-1-amine | 4.8 | 4.6 |

| Analog 4 | N-ethyl-4-phenylphthalazin-1-amine | 2.1 | 2.3 |

| Analog 5 | N-ethyl-4-methyl-6-chlorophthalazin-1-amine | 3.5 | 3.7 |

This table is illustrative and based on the application of QSAR principles to phthalazine derivatives.

Identification of Key Structural Features for Desired Response

SAR and QSAR studies are instrumental in identifying the key structural features of this compound and its analogs that are critical for their biological activity. By analyzing the contour maps generated from 3D-QSAR models and the descriptors from 2D-QSAR models, specific molecular fragments and properties that enhance or diminish the desired biological response can be pinpointed.

For phthalazine derivatives acting as VEGFR-2 inhibitors, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields around the phthalazine core. dntb.gov.ua For example, bulky substituents at certain positions might be favorable for activity, while electropositive or electronegative groups at other positions could significantly impact binding affinity. dntb.gov.ua The insights gained from these models can guide the rational design of new analogs with improved potency. dntb.gov.ua

In the context of PARP inhibitors, SAR studies on phthalazinones have revealed that modifications to the phthalazinone scaffold can significantly influence their inhibitory activity. nih.gov For instance, the introduction of a dithiocarbamate moiety at the C4 position of the phthalazinone ring system has been shown to yield compounds with notable antiproliferative activity. nih.gov

Key structural features often identified include:

Hydrogen Bond Donors and Acceptors: The presence and positioning of groups capable of forming hydrogen bonds are frequently crucial for target engagement.

Hydrophobic Moieties: Aromatic rings and alkyl chains can engage in hydrophobic interactions within the target's binding pocket, contributing to affinity.

Electronic Properties: The electron-donating or withdrawing nature of substituents can affect the electronic distribution of the molecule and its interaction with the target.

The following table summarizes the influence of different substituents on the activity of hypothetical this compound analogs.

| Position of Substitution | Substituent | Effect on Activity | Rationale |

| N-ethyl group | Increase chain length (e.g., N-propyl) | May increase or decrease | Potentially alters hydrophobic interactions and steric fit. |

| 4-methyl group | Replace with a larger group (e.g., phenyl) | Likely to influence activity | Could enhance hydrophobic interactions but may also introduce steric hindrance. |

| Phthalazine Ring | Introduction of a halogen (e.g., chloro) | Can increase activity | May alter electronic properties and form halogen bonds. |

| 1-amine group | Secondary vs. Tertiary amine | Significant impact | Affects hydrogen bonding capacity and basicity. |

This table is illustrative and based on general SAR principles for phthalazine derivatives.

Computational Approaches for Off-Target Profiling

While optimizing a compound's activity against its intended target is crucial, it is equally important to assess its potential for interacting with unintended biological targets, which can lead to adverse effects. Computational approaches for off-target profiling play a significant role in early-stage drug discovery by predicting these potential off-target interactions for compounds like this compound.

These in silico methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as chemical similarity searching and machine learning models, compare the compound of interest to databases of molecules with known biological activities. nih.gov If a compound is structurally similar to known ligands for a particular off-target, it may have a higher probability of interacting with that target. nih.gov

Structure-based methods, such as molecular docking, involve computationally screening the compound against a panel of known protein structures. This approach can predict the binding affinity of the compound to various off-targets, providing insights into potential polypharmacology.

A comprehensive off-target safety assessment can involve a combination of different computational methods. nih.gov For instance, an approach might utilize a highly curated training set of compounds with known in vitro activities to predict both primary and secondary pharmacological activities for a new molecule. nih.gov Such computational processes can screen a compound against thousands of targets, covering a significant portion of the proteome. nih.gov

The results of these computational predictions can help prioritize which off-targets to investigate experimentally, thereby saving time and resources in the drug development pipeline. For this compound, such an analysis would provide a broader understanding of its potential biological effects beyond its primary target.

Investigation of Biological Activities and Molecular Mechanisms Preclinical Research Focus

In Vitro Biological Activity Screening of N-ethyl-4-methylphthalazin-1-amine Derivatives

Cellular Cytotoxicity Studies

The anti-proliferative potential of phthalazine (B143731) derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial in identifying compounds with the potential for development as anticancer agents.

Research has demonstrated that N-substituted-4-phenylphthalazin-1-amine derivatives exhibit notable cytotoxic effects. nih.gov For instance, one of the most potent derivatives, compound 7a , showed significant activity against liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with IC₅₀ values of 13.67 µM, 5.48 µM, and 7.34 µM, respectively. nih.govnih.gov These values are comparable to the standard chemotherapeutic agent, Sorafenib. nih.govnih.gov The HCT-116 and MCF-7 cell lines were identified as being particularly sensitive to this class of compounds. nih.gov

Further studies on other phthalazine-based derivatives have revealed even greater potency. A dipeptide derivative, compound 12b , exhibited exceptionally strong cytotoxicity against the HCT-116 colon cancer cell line with an IC₅₀ value of 0.32 µM. nih.govrsc.orgnih.gov Other related hydrazone derivatives also showed high potency against the same cell line. nih.govrsc.org Importantly, the most promising cytotoxic compounds did not show significant toxicity against normal human lung fibroblast (WI-38) cells, suggesting a degree of selectivity for cancer cells. nih.gov

| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|---|

| N-substituted-4-phenylphthalazin-1-amine | 7a | HCT-116 | 5.48 ± 0.4 | Sorafenib | 5.47 ± 0.3 |

| N-substituted-4-phenylphthalazin-1-amine | 7a | HepG-2 | 13.67 ± 1.2 | Sorafenib | 9.18 ± 0.6 |

| Phthalazine Dipeptide Derivative | 12b | HCT-116 | 0.32 | Sorafenib | 2.93 |

| Phthalazine Hydrazone Derivative | 13c | HCT-116 | 0.64 | Sorafenib | 2.93 |

| Phthalazine Hydrazide Derivative | 9c | HCT-116 | 1.58 | Sorafenib | 2.93 |

Enzyme Inhibition Assays

The mechanism behind the biological activities of phthalazine derivatives often involves the inhibition of specific enzymes that are critical for disease progression.

VEGFR-2 Inhibition: A primary target for many phthalazine derivatives in cancer research is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov A series of N-substituted-4-phenylphthalazin-1-amine derivatives displayed inhibitory activity against VEGFR-2, with IC₅₀ values ranging from 0.14 µM to 9.54 µM. nih.govnih.gov Compound 7a was identified as the most potent in this series, with an IC₅₀ of 0.14 µM, an activity level approaching that of Sorafenib (IC₅₀ = 0.10 µM). nih.govnih.gov Another study highlighted a dipeptide derivative, compound 12b , which inhibited VEGFR-2 by 95.2% with an IC₅₀ value of 17.8 µM, outperforming Sorafenib in the same assay. nih.govrsc.orgnih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with specific DNA repair defects. Phthalazinone derivatives have been designed and synthesized as PARP1 inhibitors, with Olaparib serving as a lead compound. nih.gov Studies have shown that these compounds exhibit strong anti-proliferative activities against BRCA2-deficient cell lines, which is consistent with the mechanism of PARP inhibition. nih.gov

Other Enzyme Targets: The versatility of the phthalazine scaffold allows for its application as an inhibitor for a wide range of other enzymes:

Phosphodiesterase (PDE): A series of phthalazine derivatives have been developed as potent inhibitors of phosphodiesterase type IV (PDE4), an enzyme involved in inflammatory pathways. nih.gov

Androgen Receptor (AR): Nonsteroidal AR antagonists based on a 4-benzyl-1-(2H)-phthalazinone skeleton have been synthesized. One derivative, 11c , demonstrated a high binding affinity for the androgen receptor with an IC₅₀ of 10.9 µM. nih.gov

Carbonic Anhydrase (CA): Phthalazine derivatives, including sulfonamides and β-lactam derivatives, have been shown to inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.netnih.gov One urea derivative, 3a , showed potent inhibition with IC₅₀ values of 6.40 µM for hCA I and 6.13 µM for hCA II. researchgate.net

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, novel phthalazinone-based compounds were designed as AChE inhibitors. nih.gov Certain derivatives demonstrated activity comparable or superior to the standard drug Donepezil in in vitro assays. nih.gov

| Enzyme Target | Compound Class/Derivative | IC₅₀ Value (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| VEGFR-2 | N-substituted-4-phenylphthalazin-1-amine (7a) | 0.14 ± 0.02 | Sorafenib | 0.10 ± 0.02 |

| VEGFR-2 | Phthalazine Dipeptide Derivative (12b) | 17.8 | Sorafenib | 32.1 |

| Androgen Receptor (AR) | 4-benzyl-1-(2H)-phthalazinone (11c) | 10.9 | Hydroxyflutamide | N/A |

| Carbonic Anhydrase I (hCA I) | Phthalazine Urea Derivative (3a) | 6.40 | N/A | N/A |

| Carbonic Anhydrase II (hCA II) | Phthalazine Urea Derivative (3a) | 6.13 | N/A | N/A |

Antimicrobial Efficacy Assessments

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Phthalazine derivatives have been investigated for their potential antibacterial and antifungal properties.

Studies on thiazolidinone derivatives incorporating a nitronaphthylamine substituent, a structure related to the broader class of nitrogen-containing heterocycles, showed that these compounds possessed both antibacterial and antifungal properties. nih.gov Their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis was found to be similar to that of aminopenicillins. nih.gov However, their efficacy was lower against Gram-negative bacteria like Escherichia coli and the capsule-forming Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the range of 500-1000 µg/mL. nih.gov

In other studies, N⁴-alkylcytidines, which share heterocyclic nitrogen features, effectively inhibited the growth of Gram-positive bacteria but were not effective against Gram-negative strains. nih.gov The antibacterial effect of some of these derivatives was comparable to that of certain antibiotics used in clinical practice. nih.gov

Antioxidant Capacity Evaluation

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property. Phthalazine derivatives have been screened for their ability to neutralize free radicals. An in vitro study using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay screened a series of newly synthesized phthalazine compounds. researchgate.net The study found that while most compounds exhibited weak to mild activity, certain derivatives showed moderate to strong antioxidant potential, indicating their ability to scavenge free radicals. researchgate.net

Molecular and Cellular Mechanisms of Action

To understand the efficacy of these compounds at a molecular level, researchers employ computational and experimental techniques to elucidate their interactions with protein targets.

Elucidation of Specific Protein-Ligand Interactions

Molecular docking studies have been instrumental in visualizing and understanding how phthalazine derivatives bind to their target enzymes. For VEGFR-2 inhibitors, these studies have provided critical insights into their mechanism of action.

For example, the potent dipeptide derivative 12b was shown to have a strong binding affinity towards the VEGFR-2 protein, with a calculated binding energy of -10.66 kcal/mol. nih.govrsc.orgnih.gov Docking simulations revealed that the compound fits well into the receptor's binding site, forming key interactions with amino acid residues. nih.govresearchgate.net Similarly, molecular modeling of N-substituted-4-phenylphthalazin-1-amine derivatives against the VEGFR-2 active site showed a high correlation with the data obtained from biological testing, validating the predicted binding modes. nih.govnih.gov

In the case of androgen receptor antagonists, docking studies of compound 11c with the AR ligand-binding domain indicated that the benzyl group is a critical component for its antagonistic activity. nih.gov These computational analyses are vital for structure-activity relationship (SAR) studies and guide the rational design of next-generation derivatives with improved potency and selectivity.

Investigation of Biological Pathway Modulation

Research into the broader class of phthalazine derivatives indicates their significant potential to modulate various biological pathways, a characteristic attributed to their versatile pharmacophore. pharmainfo.inosf.io Phthalazine scaffolds are recognized as key structural motifs in numerous bioactive compounds, influencing a range of cellular processes. ksu.edu.sanih.gov While direct studies on this compound are not extensively documented, the activities of analogous compounds suggest potential mechanisms.

Phthalazine derivatives have been shown to act as inhibitors of crucial enzymes involved in cell signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net For instance, certain phthalazine-based compounds have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis, which is critical for tumor growth and metastasis. nih.govresearchgate.netrsc.org Inhibition of this pathway can disrupt the formation of new blood vessels, thereby limiting tumor expansion.

Furthermore, some phthalazine derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. semanticscholar.org By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with specific DNA repair defects. The diverse biological activities reported for the phthalazine nucleus underscore its importance as a scaffold for the development of targeted therapeutic agents. nih.gov

Apoptosis Induction Mechanisms in Cellular Models

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Several studies have highlighted the apoptosis-inducing capabilities of various phthalazine derivatives in cancer cell lines. nih.govwaocp.org For example, newly synthesized phthalazine derivatives, including parent compounds and their metal complexes, have been shown to induce apoptosis in human breast cancer cell lines, such as MDA-MB-231 and MCF-7. nih.govwaocp.org

One study demonstrated that a specific phthalazine derivative, compound 12d , induced apoptosis in MDA-MB-231 cells by a remarkable 64.4-fold compared to control cells. nih.gov This induction of apoptosis was significant, with 42.5% of the cell population undergoing programmed cell death. nih.gov Another phthalazine-based compound, 12b , was found to induce apoptosis in HCT-116 colon cancer cells by 21.7-fold. rsc.orgnih.gov

The mechanisms underlying apoptosis induction by phthalazine derivatives can be multifaceted. For instance, some derivatives are believed to trigger apoptosis through the inhibition of signaling pathways crucial for cell survival, such as the EGFR pathway. researchgate.netnih.gov The pro-apoptotic activity of certain phthalazine compounds is further supported by the observation of increased expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net

Cell Cycle Perturbation Studies

For example, a study on phthalazino[1,2-b]quinazolinones, a class of compounds containing the phthalazine moiety, revealed that they can cause cell cycle arrest at the S/G2 phase in bladder cancer cells. acs.org This arrest was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptotic cell death. acs.org

Similarly, other phthalazine-based compounds have been found to induce cell cycle arrest at the S phase boundary in various cancer cell lines. nih.govresearchgate.net For instance, compound 12b was shown to cause cell cycle arrest at the S-phase in HCT-116 cells, with the cell population in this phase increasing from 27.8% in untreated cells to 38.3% in treated cells. nih.gov This arrest at the S-phase prevents the cells from proceeding to the G2 and M phases, thereby halting cell division.

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Phthalazino[1,2-b]quinazolinones | Bladder Cancer Cells | Arrest at S/G2 phase | acs.org |

| Compound 7b | Cancer Cell Lines | Arrest at S phase boundary | nih.govresearchgate.net |

| Compound 13c | Cancer Cell Lines | Arrest at S phase boundary | nih.govresearchgate.net |

| Compound 16a | Cancer Cell Lines | Arrest at S phase boundary | nih.govresearchgate.net |

| Compound 12b | HCT-116 | Arrest at S-phase | nih.gov |

Structure-Activity Relationships (SAR) in Biological Context

Elucidation of Pharmacophoric Elements and Design Principles for Potency

The biological activity of phthalazine derivatives is intrinsically linked to their chemical structure. The phthalazine nucleus itself is considered a strong pharmacophoric moiety, providing a versatile scaffold for the design of novel therapeutic agents. pharmainfo.in Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the observed biological effects and to guide the design of more potent and selective compounds. nih.gov

For vasorelaxant activity, studies on phthalazinedione derivatives have established some key SAR principles. nih.gov It was found that substitution at both nitrogen atoms of the phthalazinedione core generally leads to potent vasorelaxant effects at low micromolar concentrations. nih.gov

In the context of anticancer activity, the substitution pattern on the phthalazine ring plays a crucial role. For instance, in a series of biarylurea-based phthalazine derivatives, the introduction of a 4-chloro group to the phthalazine core, replacing a 4-methyl or unsubstituted derivative, resulted in a favorable increase in VEGFR-2 inhibitory activity. nih.gov This enhancement in activity might be attributed to the increased lipophilicity conferred by the chloro group. nih.gov The design of these compounds often involves linking the phthalazine core to other moieties, such as biarylamides or biarylureas, at position 1 to enhance interactions with the target protein. nih.gov

Impact of Substituent Modifications on Observed Biological Activity

Modifications of substituents on the phthalazine scaffold can have a profound impact on the resulting biological activity. The nature, position, and size of the substituents can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

In a study of phthalazine derivatives for their apoptotic potential, it was observed that the addition of copper or platinum to the structures generally reduced their ability to induce apoptosis. nih.govwaocp.org This suggests that the coordination of metal ions can significantly alter the biological profile of the parent phthalazine compound.

For phthalazinedione derivatives with vasorelaxant properties, the nature of the substituents on the nitrogen atoms was found to be critical. nih.gov Specific substitutions can significantly influence the potency of these compounds.

Furthermore, in the development of biarylurea-based phthalazine derivatives as VEGFR-2 inhibitors, it was noted that derivatives with a 4-chloro-3-trifluoromethyl substitution pattern on the terminal aromatic ring, similar to the drug sorafenib, displayed enhanced growth inhibition on cancer cell lines compared to their unsubstituted analogues. nih.gov This highlights the importance of optimizing the electronic and steric properties of the substituents to achieve desired biological outcomes.

| Core Structure | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phthalazine | Addition of copper or platinum | Reduced apoptotic potential | nih.govwaocp.org |

| Biarylurea-based phthalazine | 4-chloro substitution on phthalazine core | Increased VEGFR-2 inhibitory activity | nih.gov |

| Biarylurea-based phthalazine | 4-chloro-3-trifluoromethyl substitution on terminal aromatic ring | Enhanced growth inhibition | nih.gov |

| Phthalazinedione | Substitution at both nitrogen atoms | Potent vasorelaxant activity | nih.gov |

Advanced Analytical Methodologies for Research on N Ethyl 4 Methylphthalazin 1 Amine

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are at the forefront of the structural analysis of N-ethyl-4-methylphthalazin-1-amine, offering non-destructive and highly informative data on its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the ethyl and methyl groups, as well as those on the phthalazine (B143731) ring system, will exhibit characteristic chemical shifts and splitting patterns. The ethyl group will present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The methyl group attached to the phthalazine ring will appear as a singlet. The aromatic protons will resonate in the downfield region of the spectrum, with their multiplicity depending on their coupling with neighboring protons.

¹³C NMR spectroscopy provides complementary information by identifying all non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the methyl and ethyl carbons, as well as for the carbons of the phthalazine core. The chemical shifts of the aromatic carbons can provide insights into the electronic environment of the ring system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH3 | 1.2 - 1.4 | Triplet | 3H |

| Phthalazine -CH3 | 2.5 - 2.7 | Singlet | 3H |

| Ethyl -CH2- | 3.4 - 3.6 | Quartet | 2H |

| NH | 5.0 - 6.0 | Broad Singlet | 1H |

| Aromatic-H | 7.5 - 8.5 | Multiplet | 4H |

Note: The predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH3 | 14 - 16 |

| Phthalazine -CH3 | 20 - 25 |

| Ethyl -CH2- | 40 - 45 |

| Aromatic C | 120 - 135 |

| Aromatic C (quaternary) | 140 - 150 |

| C=N | 155 - 165 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can be valuable in mechanistic studies. The monoisotopic mass of this compound is 187.1109 g/mol . uni.lu

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation analysis can reveal characteristic losses of fragments, such as the ethyl group or parts of the phthalazine ring, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 188.1182 |

| [M+Na]⁺ | 210.1002 |

| [M+K]⁺ | 226.0741 |

Source: Predicted data from computational models. uni.lu

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The secondary amine (N-H) group will exhibit a characteristic stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of C-H bonds in the aromatic ring and the alkyl groups will be indicated by stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

The C=N and C=C bonds within the phthalazine ring system will give rise to absorptions in the 1650-1500 cm⁻¹ range. The C-N stretching vibration is expected in the 1335-1250 cm⁻¹ region for an aromatic amine. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3350 - 3310 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=N / C=C Stretch (Aromatic Ring) | 1650 - 1500 |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 |

Note: The absorption ranges are based on established IR spectroscopy correlation tables. orgchemboulder.comwpmucdn.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound, which is related to the electronic transitions within the molecule. The phthalazine ring system, being an extended aromatic chromophore, is expected to exhibit strong absorption in the UV region.

The spectrum can be used for quantitative analysis and to assess the purity of a sample, as impurities with different chromophores will alter the absorption profile. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic parameters for the compound under specific solvent conditions. For aromatic amines, electronic transitions such as π → π* and n → π* are typically observed.

Interactive Data Table: Expected UV-Visible Absorption Data for this compound in Ethanol

| Transition | Expected λmax (nm) |

| π → π | ~220 - 280 |

| n → π | ~300 - 350 |

Note: The expected absorption maxima are based on the UV-Visible spectra of similar aromatic and heterocyclic compounds.

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. A reversed-phase HPLC method, utilizing a C18 column, is generally suitable for a compound of this polarity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.

By monitoring the elution of the compound with a UV detector set at one of its absorption maxima, a chromatogram is obtained where the area of the peak corresponding to this compound is proportional to its concentration. This allows for the quantitative determination of purity, often expressed as a percentage of the total peak area. HPLC is also an invaluable tool for monitoring the progress of chemical reactions by analyzing the disappearance of reactants and the appearance of the product over time.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3 - 7 minutes |

Note: These are typical starting parameters for method development and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of research on this compound, GC-MS is instrumental for analyzing volatile products that may arise during its synthesis, degradation, or metabolic processes. The methodology involves two main stages: separation of compounds by gas chromatography followed by their detection and identification using mass spectrometry. researchgate.netnih.gov

The GC component separates chemical mixtures into individual components based on their volatility and interaction with the stationary phase of the chromatographic column. nih.gov As the carrier gas flows through the column, compounds with higher volatility and weaker interactions travel faster, resulting in different retention times. The temperature of the GC oven is typically programmed to increase over time, facilitating the elution of less volatile compounds. nih.gov

Following separation, the eluted compounds enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its structural identification by comparing the fragmentation pattern to spectral libraries. copernicus.org For instance, analysis of a reaction mixture for the synthesis of this compound might aim to detect volatile impurities or byproducts.

Table 1: Illustrative GC-MS Data for Potential Volatile Analytes in a Hypothetical Sample This table is for illustrative purposes and represents the type of data generated from a GC-MS analysis.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| Ethylamine (B1201723) | 3.45 | 45, 44, 28 |

| Toluene | 7.82 | 92, 91, 65 |

| 4-Methylphthalazine | 15.21 | 144, 116, 89 |

| This compound | 22.50 | 187, 172, 144 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular structure of this compound in its solid state, revealing detailed information about its conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Determination of Molecular Conformation and Stereochemistry

The diffraction data obtained from X-ray crystallography allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined. This yields a highly accurate molecular model. For this compound, this analysis would precisely define the spatial orientation of the ethyl and methyl groups relative to the rigid phthalazine ring system. Key parameters such as the planarity of the bicyclic phthalazine core and the torsion angles describing the conformation of the N-ethyl group are elucidated. This information is fundamental for understanding the molecule's shape and steric properties.

Table 2: Hypothetical Crystallographic Data for this compound This data is illustrative, as the specific crystal structure for this compound is not publicly available. It is based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.134 |

| b (Å) | 8.196 |

| c (Å) | 10.793 |

| α (°) | 90 |

| β (°) | 83.31 |

| γ (°) | 90 |

| Volume (ų) | 713.5 |

| Z | 4 |

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., π–π stacking, C-H···π interactions)

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves within the crystal lattice. This crystal packing is directed by a network of non-covalent intermolecular interactions. For aromatic systems like this compound, π–π stacking and C-H···π interactions are particularly significant.

π–π Stacking: The electron-rich phthalazine rings can interact with one another in a face-to-face or parallel-displaced manner. These interactions are a result of attractive electrostatic and dispersion forces between the aromatic systems. usu.edursc.orgrsc.org The geometry of these stacks, such as the distance between the centroids of the rings (typically 3.3–3.8 Å), is a key parameter determined from the crystal structure. researchgate.net

C-H···π Interactions: These are weaker interactions where a C-H bond, often from an alkyl group like the ethyl or methyl substituent, acts as a hydrogen bond donor to the π-electron cloud of an adjacent phthalazine ring. These interactions play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.net Analysis of the crystal structure provides precise distances and angles for these C-H···π contacts.

Table 3: Illustrative Intermolecular Interaction Parameters This table presents hypothetical but geometrically feasible parameters for interactions within a crystal of this compound.

| Interaction Type | Description | Geometric Parameter | Value |

| π–π Stacking | Parallel-displaced interaction between two phthalazine rings | Centroid-to-Centroid Distance | 3.62 Å |

| C-H···π Interaction | Interaction between a methyl C-H and a neighboring phthalazine ring | H···π Centroid Distance | 2.75 Å |

| C-H···N Interaction | Interaction between an ethyl C-H and a phthalazine nitrogen atom | H···N Distance | 2.68 Å |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for Scaffold Diversification

The exploration of novel synthetic pathways is crucial for generating a diverse library of N-ethyl-4-methylphthalazin-1-amine analogs. This diversification is essential for structure-activity relationship (SAR) studies to identify compounds with optimized potency and selectivity. Several established synthetic routes for phthalazine (B143731) derivatives can be adapted and potentially improved for this purpose. jocpr.comresearchgate.netjournaljpri.com

Future synthetic efforts could focus on:

Condensation Reactions: The most common approach to phthalazine synthesis involves the condensation of 1,2-diacylbenzenes or their aldehyde counterparts with hydrazine (B178648) derivatives. jocpr.com Variations of this method could be explored to introduce a wider range of substituents on the phthalazine core.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki and Buchwald-Hartwig couplings, offer powerful tools for the late-stage functionalization of the phthalazine scaffold. nih.gov These reactions could be employed to introduce various aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space around the this compound core.

Multi-component Reactions: Developing one-pot, multi-component reactions for the synthesis of substituted phthalazines would be a highly efficient strategy for generating chemical libraries for high-throughput screening.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for Diversification of the this compound Scaffold

| Synthetic Strategy | Description | Potential for Diversification |

|---|---|---|

| Condensation Reactions | Reaction of a 1,2-dicarbonyl compound with a hydrazine derivative. | Allows for variation in the substituents on the benzene (B151609) ring and the hydrazine component. |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, and Buchwald-Hartwig reactions to form C-C and C-N bonds. | Enables the introduction of a wide array of functional groups at various positions of the phthalazine core. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., a halogen) on the phthalazine ring with a nucleophile. | Useful for introducing amines, alcohols, and thiols. |

| Multi-component Reactions | One-pot reactions involving three or more reactants to form the phthalazine core. | High-efficiency method for generating a large number of diverse analogs. |

Advanced Computational Design for Targeted Molecular Modulators

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. chemrxiv.orgnih.gov For this compound, these methods can guide the design of derivatives with enhanced affinity and selectivity for specific biological targets.

Future computational research could involve:

Scaffold Hopping and Fragment-Based Design: Deep learning and other computational techniques can be used to identify novel scaffolds that mimic the binding mode of known ligands or to design new derivatives by combining different molecular fragments. chemrxiv.org This approach could be used to design this compound analogs that target specific protein kinases or other enzymes.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be used to design ligands that fit precisely into the binding site. This approach can be used to optimize the interactions of this compound derivatives with their targets, leading to improved potency and selectivity. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the structures of known active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Development of this compound as Chemical Probes for Biological System Investigations

Chemical probes are essential tools for studying biological processes in their native environment. Phthalazinone derivatives have been successfully designed as fluorescent probes for one- and two-photon microscopy imaging. nih.gov This suggests that this compound could serve as a foundation for the development of novel chemical probes.

Future efforts in this area could include:

Design of Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it may be possible to create probes for imaging specific biological targets or processes within living cells.

Development of Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound could lead to the development of photoaffinity probes for identifying the direct binding partners of the compound within a complex biological system.

Biotinylated or Tagged Analogs: The synthesis of biotinylated or otherwise tagged analogs of this compound would facilitate pull-down assays to identify and isolate its protein targets.

Expansion of Biological Target Landscape and Mechanistic Understanding

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. nih.govnih.govsci-hub.se These activities stem from the ability of phthalazine derivatives to interact with various biological targets. While the specific targets of this compound are unknown, the broader class of phthalazines has been shown to inhibit several important enzyme families. sci-hub.seosf.io

Potential biological targets for this compound and its derivatives are summarized in Table 2.

Table 2: Potential Biological Targets for Phthalazine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, TGFβRI nih.govnih.gov | Cancer, Inflammation |

| Poly(ADP-ribose) Polymerase (PARP) | PARP-1 osf.io | Cancer |

| Phosphodiesterases (PDE) | PDE4 jocpr.com | Inflammatory Diseases, Neurological Disorders |

| Aldose Reductase | AR sci-hub.se | Diabetic Complications |

Future research should aim to:

Identify Specific Targets: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches to identify the specific molecular targets of this compound.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cellular studies will be necessary to understand the precise mechanism by which this compound modulates their function. For instance, a recent study identified a phthalazine scaffold that inhibits the TGFβ pathway through a non-receptor-kinase mechanism. nih.gov

Explore New Therapeutic Areas: Based on the identified targets and mechanisms, the potential therapeutic applications of this compound derivatives in areas such as oncology, inflammation, and neurodegenerative diseases should be investigated. nih.govontosight.aiontosight.ai

Integration of High-Throughput Screening with Computational Methods for Lead Discovery

High-throughput screening (HTS) is a powerful strategy for identifying new lead compounds from large chemical libraries. nih.govresearchgate.net The integration of HTS with computational methods can significantly accelerate the drug discovery process.

Future lead discovery efforts for this compound analogs could involve:

Development of Robust HTS Assays: Designing and optimizing robust and reliable HTS assays to screen for the desired biological activity. thermofisher.comnih.gov For example, if the target is a protein kinase, various fluorescence-based or enzyme-coupled assays can be employed. thermofisher.comnih.govwiley.comnih.gov

Virtual Screening: Using computational models to perform virtual screening of large compound databases to prioritize molecules for experimental testing, thereby reducing the time and cost of HTS.

Hit-to-Lead Optimization: Once initial "hits" are identified from HTS, a combination of medicinal chemistry, computational modeling, and biological testing will be required to optimize their properties and develop them into viable lead compounds.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-ethyl-4-methylphthalazin-1-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves alkylation of a phthalazine precursor. A common method includes reacting 4-methylphthalazin-1-amine with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Yields range from 60–85%, with purity dependent on post-synthesis purification via column chromatography or recrystallization .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

Answer: Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl and methyl groups at positions 1 and 4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₃N₃, expected m/z ≈ 187.11) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs are widely used for refinement .

Purity is assessed via HPLC (>95% area under the curve) and elemental analysis .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the ethyl and methyl substituents influence the compound’s reactivity in catalytic or biological systems?

Answer: The ethyl group at position 1 introduces steric hindrance, reducing nucleophilic attack at the phthalazine core, while the methyl group at position 4 modulates electron density, affecting π-π stacking in biological targets. Computational studies (e.g., DFT) can quantify these effects . Experimentally, competitive binding assays with receptors (e.g., kinases or GPCRs) reveal selectivity trends compared to unsubstituted analogs .

Q. Q4. What strategies mitigate impurities such as N-ethylation byproducts or oxidized derivatives during synthesis?

Answer: Key strategies include:

- Controlled Alkylation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

- Inert Atmosphere : Prevents oxidation of the phthalazine ring during synthesis .

- Chromatographic Purification : Reverse-phase HPLC effectively separates this compound from di-ethylated byproducts .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) with positive controls .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-phenylphthalazin-1-amine) to identify substituent-activity relationships .

Experimental Design & Safety

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Collect in sealed containers for incineration by licensed facilities .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Q7. How should researchers design dose-escalation studies for in vivo toxicity evaluation of this compound?

Answer:

- Pilot Studies : Start with 1/10th of the predicted effective dose (based on in vitro IC₅₀) in rodent models .

- Endpoints : Monitor weight loss, organ histopathology (liver/kidney), and hematological parameters .

- Pharmacokinetics : Measure plasma half-life and metabolite profiles via LC-MS/MS .

Data Analysis & Computational Tools

Q. Q8. Which computational tools predict the binding affinity of this compound to biological targets?

Answer:

Q. Q9. How can crystallographic data from SHELX refinements improve structural analysis of derivatives?

Answer: SHELXL refines X-ray data to atomic resolution, enabling precise determination of bond angles, torsion angles, and hydrogen-bonding networks . For example, SHELXPRO can model disorder in the ethyl group’s conformation, critical for understanding dynamic behavior in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.